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molecular formula C11H13NO B8501167 6-Cyclohex-1-enyl-pyridin-3-ol

6-Cyclohex-1-enyl-pyridin-3-ol

Cat. No. B8501167
M. Wt: 175.23 g/mol
InChI Key: OZOUIBBJHZNJIL-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

To a solution of 6-cyclohex-1-enyl-pyridin-3-ol (2.2 g, 12.6 mmol) in methanol (45 ml) was added 10% Pd/C (0.22 g) under N2. This mixture was stirred under hydrogen (1 atm) for 3 h. The reaction mixture was filtered through celite. The filtrate was concentrated to a solid (2.2 g) to provide the title compound.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.22 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1>CO.[Pd]>[CH:1]1([C:7]2[N:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CCCCC1)C1=CC=C(C=N1)O
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred under hydrogen (1 atm) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a solid (2.2 g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=N1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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